molecular formula C26H28N6O6S B2708218 2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1351610-67-7

2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No. B2708218
CAS RN: 1351610-67-7
M. Wt: 552.61
InChI Key: DZZNAFAOEHSVDR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenoxymethyl group, a benzimidazole group, a piperidine ring, a thiadiazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzimidazole group could be introduced through a reaction of o-phenylenediamine with a carboxylic acid derivative. The piperidine ring could be formed through a cyclization reaction. The thiadiazole ring could be synthesized through a reaction of a thioamide with a nitrile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzimidazole and thiadiazole rings are aromatic, which could contribute to the stability of the molecule. The piperidine ring is a common structural motif in many biologically active compounds.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the benzimidazole group could potentially participate in electrophilic substitution reactions, while the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen atoms and the acetamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related thiadiazoles, benzimidazole derivatives, and their potential as scaffolds in medicinal chemistry has been extensively studied. For instance, the preparation of 4,5-disubstituted-1,2,3-thiadiazoles showcases methods to yield compounds that may have relevance in developing pharmaceuticals due to their structural diversity and potential biological activities (Peet & Sunder, 1975). Additionally, benzimidazole derivatives have been synthesized and explored for their corrosion inhibition properties, indicating their utility in materials science (Yadav et al., 2016).

Potential Biological Activities

Compounds bearing benzimidazole and thiadiazole moieties have been investigated for various biological activities. For example, benzimidazole derivatives have been evaluated for their anthelmintic activity, suggesting the potential of similar compounds in treating parasitic infections (Kumar & Sahoo, 2014). Furthermore, compounds structurally related to the target chemical have been explored as histamine H3 receptor antagonists, indicating their relevance in discovering new therapeutic agents for central nervous system disorders (Mikó et al., 2003).

Antimicrobial and Antioxidant Applications

The incorporation of benzimidazole and thiadiazole structures into novel compounds has been associated with antimicrobial and antioxidant properties. For instance, benzodiazepines bearing benzimidazole moieties have been synthesized and shown to possess potent antimicrobial and antioxidant activities, highlighting the therapeutic potential of these chemical frameworks (Naraboli & Biradar, 2017).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

oxalic acid;2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S.C2H2O4/c31-23(27-24-28-25-17-33-24)15-29-12-10-18(11-13-29)14-30-21-9-5-4-8-20(21)26-22(30)16-32-19-6-2-1-3-7-19;3-1(4)2(5)6/h1-9,17-18H,10-16H2,(H,27,28,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZNAFAOEHSVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC(=O)NC5=NN=CS5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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